molecular formula C6H2BrClF2 B1362216 1-Bromo-3-chloro-2,4-difluorobenzene CAS No. 201849-13-0

1-Bromo-3-chloro-2,4-difluorobenzene

Cat. No.: B1362216
CAS No.: 201849-13-0
M. Wt: 227.43 g/mol
InChI Key: LVPMWOPCTHLVRH-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2,4-difluorobenzene is a halogenated aromatic compound with the molecular formula C6H2BrClF2 It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Mechanism of Action

Target of Action

1-Bromo-3-chloro-2,4-difluorobenzene is a chemical compound that is primarily used as an intermediate in organic synthesis . The primary targets of this compound are the reactants in the synthesis process. It interacts with these reactants to form new compounds.

Mode of Action

The mode of action of this compound involves the formation of sigma bonds with other reactants in a synthesis process . The bromine, chlorine, and fluorine atoms in the compound can participate in various reactions, leading to the formation of new compounds.

Pharmacokinetics

Its properties such as density (1805 g/cm³) and boiling point (1925°C at 760 mmHg) suggest that it would have low bioavailability if ingested or inhaled .

Safety and Hazards

The safety information for 1-Bromo-3-chloro-2,4-difluorobenzene includes pictograms GHS07, signal word “Warning”, and hazard statements H302, H315, H319, H335 .

Preparation Methods

The synthesis of 1-Bromo-3-chloro-2,4-difluorobenzene typically involves halogenation reactions. One common method is the electrophilic substitution of a fluorobenzene derivative. For instance, starting with 1,3-dichloro-2,4-difluorobenzene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions often require controlled temperatures to ensure selective substitution and high yields.

Industrial production methods may involve similar halogenation processes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

1-Bromo-3-chloro-2,4-difluorobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield phenolic derivatives, while Suzuki coupling can produce biphenyl compounds .

Comparison with Similar Compounds

1-Bromo-3-chloro-2,4-difluorobenzene can be compared with other halogenated benzenes, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications.

Properties

IUPAC Name

1-bromo-3-chloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMWOPCTHLVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378311
Record name 1-bromo-3-chloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-13-0
Record name 1-bromo-3-chloro-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-chloro-2,4-difluorobenzene
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Synthesis routes and methods I

Procedure details

To a solution of 19 ml (0.135 mole) of diisopropylamine in 125 ml of tetrahydrofuran (THF) cooled at −20° C. is added 80 ml of n-butyllithium (1.6 M in hexane). The temperature is raised to 0° C. for 5 minutes and lowered to −78° C. Then 25 g (0.129 mole) of 2,4-difluoro-bromobenzene is then added and the reaction is stirred at 65° C. for 2 hours. Then, 25 ml (0.164 mole) of hexachloroacetone is added and the solution is warmed at room temperature. After evaporation of the solvent, the residue is distilled under vacuum to give the desired product.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 19 ml (0.135 mole) of diisopropylarnine in 125 ml of tetrahydroflran (TBF) cooled at −20° C. is added 80 ml of n-butyllithium (1.6 M in hexane). The temperature is raised to 0° C. for 5 minutes and lowered to −78° C. Then 25 g (0.129 mole) of 2,4-difluoro-bromobenzene is then added and the reaction is stirred at −65° C. for 2 hours. Then, 25 ml (0.164 mole) of hexachloroacetone is added and the solution is warmed at room temperature. After evaporation of the solvent, the residue is distilled under vacuum to give the desired product.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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